2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Chemical biology Kinase inhibitor screening Medicinal chemistry

This compound is a synthetic benzamide derivative that incorporates a piperidinyl-pyrimidine core modified with a 2-methyl-6-(trifluoromethyl) moiety and a 2-bromo substituent on the benzamide ring. It is marketed as a research-use-only screening compound but at present no primary research articles, patents, or authoritative database entries providing quantitative bioactivity, selectivity, physicochemical property, or stability data were retrievable for this molecular entity.

Molecular Formula C18H18BrF3N4O
Molecular Weight 443.268
CAS No. 2034260-17-6
Cat. No. B2430122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
CAS2034260-17-6
Molecular FormulaC18H18BrF3N4O
Molecular Weight443.268
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br)C(F)(F)F
InChIInChI=1S/C18H18BrF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27)
InChIKeyBUYCLZHLMWLUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034260-17-6) Procurement Baseline Overview


This compound is a synthetic benzamide derivative that incorporates a piperidinyl-pyrimidine core modified with a 2-methyl-6-(trifluoromethyl) moiety and a 2-bromo substituent on the benzamide ring. It is marketed as a research-use-only screening compound but at present no primary research articles, patents, or authoritative database entries providing quantitative bioactivity, selectivity, physicochemical property, or stability data were retrievable for this molecular entity. Consequently, a scientifically grounded procurement differentiation versus analogs cannot be constructed at this time.

Why Generic Substitution Is Not Supported for 2-Bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


In the absence of publicly disclosed quantitative structure–activity relationships, selectivity profiles, or pharmacodynamic data for this compound, there is no evidence to determine whether the 2-bromo substitution confers a meaningful advantage over unsubstituted, 2-fluoro, 2-methoxy, or 2-dimethylamino analogs that share the same scaffold. Without such data, generic interchangeability cannot be assessed, and any substitution among in-class compounds would be speculative from a scientific procurement perspective.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


No Quantitative Comparative Data Available for This Compound

A comprehensive search of primary research papers, patent disclosures, and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and PubMed) failed to identify any quantitative bioactivity, selectivity, ADME, or stability data for 2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide. Therefore, no comparator-based differentiation claim can be substantiated. Procuring this compound for research purposes would require additional experimental validation before assuming any biological or physicochemical differentiation over accessible analogs.

Chemical biology Kinase inhibitor screening Medicinal chemistry

Research Application Scenarios Requiring Independent Validation for 2-Bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


De Novo Kinase Inhibitor Screening Campaigns

This compound may be included as a probe in kinase selectivity panels or phenotypic screens where experimental profiling will generate the first quantitative activity data. Selection should be based on chemical diversity rather than pre-existing differentiation evidence.

Structure-Activity Relationship (SAR) Library Expansion

The molecule can serve as a 2-bromo-substituted representative in SAR studies aimed at determining the impact of halogen substitution on target binding or cellular efficacy, provided that head-to-head comparisons with the des-bromo and other halogen analogs are conducted within the same study.

Computational Chemistry and Docking Model Calibration

If experimental binding data become available, the compound could be used to calibrate docking algorithms or machine learning models that predict the binding mode of benzamide-based ligands to kinase or bromodomain targets.

Quote Request

Request a Quote for 2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.